molecular formula C22H19N3O7S B4675233 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B4675233
M. Wt: 469.5 g/mol
InChI Key: HZKQLBRGHPGZTG-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound is of particular interest due to its potential therapeutic applications and its unique chemical structure, which includes a benzenesulfonyl group, a nitroaniline moiety, and a benzodioxin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in an aqueous alkaline medium to yield the intermediate N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This intermediate is then reacted with 3-nitroaniline and acetic anhydride under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various sulfonamide derivatives .

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in treating bacterial infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme folate synthetase, which is crucial for bacterial growth and replication . Additionally, the nitroaniline moiety may interact with other enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its combination of a benzenesulfonyl group, a nitroaniline moiety, and a benzodioxin ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O7S/c26-22(23-16-9-10-20-21(13-16)32-12-11-31-20)15-24(17-5-4-6-18(14-17)25(27)28)33(29,30)19-7-2-1-3-8-19/h1-10,13-14H,11-12,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKQLBRGHPGZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN(C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 6
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2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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